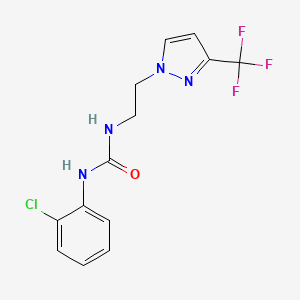

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-(2-Chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a pyrazole ring substituted with a trifluoromethyl (-CF₃) group. The molecule comprises two key pharmacophores:

- Urea backbone: The urea moiety (-NH-C(=O)-NH-) facilitates hydrogen bonding, enhancing interactions with biological targets such as enzymes or receptors .

- Substituent diversity: The 2-chlorophenyl group contributes steric bulk and electron-withdrawing effects, while the trifluoromethylpyrazole enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N4O/c14-9-3-1-2-4-10(9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAAJAFRHDNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article synthesizes available research findings, including biological assays and case studies, to provide a comprehensive overview of the compound's pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 353.75 g/mol . The structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various research efforts:

The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth by 50%. For instance, the study by Bouabdallah et al. demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating strong anticancer activity.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The trifluoromethyl group enhances the compound's ability to modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Mechanistic Insights

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

- Aurora Kinase Inhibition : The compound has been reported to inhibit Aurora-A kinase, a crucial regulator of cell division, which is often overexpressed in cancer cells.

- Apoptosis Induction : Evidence suggests that the compound promotes apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on MCF7 Cells : A study conducted on MCF7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several urea-based derivatives. Below is a comparative analysis of its physicochemical and functional properties relative to analogs from the evidence:

Table 1: Structural and Functional Comparison

* Molecular weight calculated based on formula.

Key Observations:

Chlorophenyl groups (ortho vs. para/meta substitution) influence electronic properties; the 2-chlorophenyl in the target compound may enhance steric hindrance compared to 3-chlorophenyl analogs () .

Heterocycle Modifications: Pyrazole rings with electron-withdrawing groups (e.g., CF₃ in the target compound) stabilize the molecule against metabolic degradation compared to azetidinone-containing derivatives () . Thiophene integration () introduces sulfur-based interactions, which may alter target specificity compared to pyrazole-focused analogs .

Carbazole-containing analogs () demonstrate the impact of aromatic systems on binding affinity, though their larger size may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.